Crotonic Acid
Description
Historical Context of Crotonic Acid Discovery and Early Investigations
The name "this compound" originated from the erroneous belief that it was a product of the saponification of croton oil wikipedia.org. Croton oil is extracted from the seeds of Croton tiglium L., a plant belonging to the Euphorbiaceae family iaea.org. While initially linked to croton oil, early investigations into this compound laid the groundwork for understanding unsaturated carboxylic acids. Research in medicinal chemistry in the past utilized this compound in the manufacture of DL-threonine and vitamin A iaea.org.
Contemporary Significance of this compound in Chemical Science and Technology
This compound is currently a compound of significant interest across various chemical industries and research areas. Its versatility stems from the presence of both a reactive double bond and a carboxyl group, allowing it to participate in a variety of chemical transformations, including polymerization and copolymerization reactions chemcess.com.
A primary application of this compound is in the production of copolymers with various monomers. This compound-vinyl acetate (B1210297) copolymers, for instance, are industrially important and used in paints, coatings, adhesives, and paper and textile coatings chemcess.com. These copolymers enhance properties such as hardness, water resistance, adhesion, and flexibility sinoright.netprnewswire.com. The demand for this compound in the adhesive and coatings industries is a significant driver of its market growth futuremarketinsights.compsmarketresearch.com.
Beyond polymers, this compound and its derivatives serve as intermediates in the synthesis of agrochemicals and pharmaceuticals. An example is crotamiton, a drug used for treating scabies and relieving itching chemcess.com. Research also explores the potential of this compound-based copolymer coatings in the pharmaceutical and personal care industries due to their biocompatibility psmarketresearch.com.
Furthermore, this compound is being investigated in the context of green chemistry and sustainable production methods, including fermentation-based processes utilizing biological feedstocks futuremarketinsights.com. New material science technologies are also exploring its use in high-performance coatings, adhesives, and conductive polymers for electronic devices futuremarketinsights.com.
Isomeric Forms of Butenoic Acid: Distinguishing (E)-Crotonic Acid and (Z)-Isothis compound in Research
Butenoic acid has isomeric forms based on the configuration of the double bond. The two main geometric isomers are (E)-but-2-enoic acid, commonly known as this compound, and (Z)-but-2-enoic acid, known as isothis compound nih.govwikipedia.orgnih.gov.
(E)-Crotonic acid is the trans isomer, where the hydrogen atoms on the double bond are on opposite sides wikipedia.orgnih.gov. It typically exists as a white crystalline solid with a pungent odor wikipedia.orgnih.gov. Its melting point is reported to be between 70 to 73 °C and its boiling point between 185 to 189 °C wikipedia.org.
(Z)-Isothis compound is the cis isomer, with the hydrogen atoms on the same side of the double bond wikipedia.orgnih.gov. It is described as an oil with an odor similar to brown sugar wikipedia.orgechemi.com. Isothis compound is less stable than this compound and can convert into the trans isomer when heated, with isomerization being complete between 170–180 °C wikipedia.orgechemi.com.
Distinguishing between these isomers is crucial in research as their physical and chemical properties differ, leading to variations in reactivity and suitability for specific applications. For example, their different spatial arrangements can influence polymerization behavior and interactions in biological systems.
Here is a table summarizing some key properties of the isomers:
| Property | (E)-Crotonic Acid (trans) | (Z)-Isothis compound (cis) |
| Physical State | White crystalline solid | Oil |
| Odor | Pungent | Similar to brown sugar |
| Melting Point (°C) | 70-73 wikipedia.org | Not readily available (oil) |
| Boiling Point (°C) | 185-189 wikipedia.org | 171.9 (converts to this compound) wikipedia.orgechemi.com |
| Stability | More stable | Less stable (isomerizes to trans upon heating) wikipedia.orgechemi.com |
| PubChem CID | 637090 nih.gov | 643792 nih.govhmdb.ca |
Role of this compound in Biological Systems and Natural Occurrence Research
This compound has been identified in certain biological systems and natural sources. It has been reported in Daucus carota (carrot) and Croton tiglium iaea.orgnih.gov. Research indicates that this compound is a plant metabolite nih.gov.
Studies on water extracts from carrot seeds (Daucus carota L.) have identified this compound as a low-molecular component responsible for plant growth inhibitory properties against certain species researchgate.net. This suggests a potential role for this compound as an allelopathic or autotoxic factor in seeds researchgate.net.
In the context of microbial systems, this compound can be produced from the pyrolysis of poly(3-hydroxybutyrate) (PHB), a biodegradable polyester (B1180765) produced by bacteria researchgate.net. This process is being explored for the bio-based production of this compound researchgate.net. Additionally, this compound can be generated during the analysis of PHB content in biological samples, such as in the quantification of PHB in engineered bacteria using HPLC after digestion with concentrated sulfuric acid biorxiv.org.
While croton oil, which historically gave this compound its name, has been studied for its co-carcinogenic properties, the detailed carcinogenic effect of this compound itself has not been as extensively investigated iaea.org. However, research has explored the cytotoxic effect of this compound on certain cell lines iaea.org.
Research into the biological roles of butenoic acid isomers also extends to their presence in organisms like Coffea arabica, where isothis compound has been reported nih.gov. Investigations into the semiochemistry of dung beetles have also involved the study of methyl and ethyl esters of (Z)- and (E)-2-butenoic acid (this compound) nih.gov.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-but-2-enoic acid | |
|---|---|---|
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InChI |
InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ | |
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InChI Key |
LDHQCZJRKDOVOX-NSCUHMNNSA-N | |
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Canonical SMILES |
CC=CC(=O)O | |
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Isomeric SMILES |
C/C=C/C(=O)O | |
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Molecular Formula |
C4H6O2, Array | |
| Record name | CROTONIC ACID | |
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| Record name | crotonic acid | |
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DSSTOX Substance ID |
DTXSID30880973 | |
| Record name | (E)-Crotonic acid | |
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Molecular Weight |
86.09 g/mol | |
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Physical Description |
Crotonic acid appears as a white crystalline solid. Shipped as either a solid or liquid. Soluble in water and less dense than water. Corrosive to metals and tissue., White to yellow solid; [ICSC] Cream colored crystals; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR., Off-white powder; Harsh, pungent, acrylic odour | |
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| Record name | But-2-enoic acid | |
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Boiling Point |
185 °C, Boiling point = 169 °C /CIS ISOMER/, BOILING POINT: 185 °C @ 760 MM HG; 128 °C @ 100 MM HG; 165.5 °C @ 400 MM HG; 146 °C @ 200 MM HG; 116.7 °C @ 60 MM HG; 80 °C @ 10 MM HG; 93 °C @ 20 MM HG; 107.8 °C @ 40 MM HG /TRANS ISOMER/, 185.00 °C. @ 760.00 mm Hg, 189 °C | |
| Record name | Butenoic Acid | |
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Flash Point |
190 °F (NFPA, 2010), 190 °F (OPEN CUP), 88 °C o.c. | |
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Solubility |
VERY SOL IN WATER; SOL IN ETHER, ACETONE & IN HOT PETROLEUM ETHER, IN ETHANOL @ 25 °C: 52.5% WT/WT; ACETONE @ 25 °C: 53.0% W/W; IN TOLUENE @ 25 °C: 37.5% WT/WT, Water solubility: 8.6X10+4 mg/l at 25 °C, 555 g/l in water at 20 °C, 8.60E+04 mg/L @ 25 °C (exp), Solubility in water at 20 °C: soluble, Slightly soluble in water, Soluble (in ethanol) | |
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| Record name | (E)-2-Butenoic acid | |
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Density |
Density = 1.018 at 15 °C/4 °C, Density = 0.9604 g/ cu cm at 77 °C /TRANS ISOMER/, Density = 1.0267 g/ cu cm at 20 °C /CIS ISOMER/, Relative density (water = 1): 1.02 | |
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Vapor Density |
2.97 (air= 1), Relative vapor density (air = 1): 2.97 | |
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Vapor Pressure |
24 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 24 | |
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Color/Form |
MONOCLINIC NEEDLES OR PRISMS (FROM WATER OR PETROLEUM ETHER), COLORLESS NEEDLE-LIKE CRYSTALS, WHITE CRYSTALLINE SOLID | |
CAS No. |
3724-65-0, 107-93-7 | |
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| Record name | Crotonic acid | |
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| Record name | CROTONIC ACID | |
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| Record name | CROTONIC ACID | |
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| Record name | But-2-enoic acid | |
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| Record name | CROTONIC ACID | |
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Melting Point |
72 °C | |
| Record name | Butenoic Acid | |
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| Record name | CROTONIC ACID | |
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| Record name | But-2-enoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |
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| Record name | CROTONIC ACID | |
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Synthetic Methodologies and Novel Approaches for Crotonic Acid Production
Advanced Chemical Synthesis Routes for Crotonic Acid
The synthesis of this compound can be achieved through various chemical transformations, with a focus on efficiency, selectivity, and sustainability.
Catalytic Oxidation of Crotonaldehyde (B89634): Mechanism and Optimization Studies
The catalytic oxidation of crotonaldehyde is a primary industrial method for producing this compound. This process typically involves the reaction of crotonaldehyde with an oxidant, often oxygen or air, in the presence of a catalyst. acs.orgchemcess.comwikipedia.org
The mechanism generally involves the oxidation of the aldehyde functional group to a carboxylic acid. In some catalytic systems, the reaction proceeds through a peroxothis compound intermediate, which subsequently reacts with another molecule of crotonaldehyde to yield two molecules of this compound. chemcess.com
Reaction Equation:
CH₃CH=CHCHO + ½ O₂ → CH₃CH=CHCOOH wikipedia.org
Or, via a proposed two-step mechanism:
CH₃CH=CHCHO + O₂ → CH₃CH=CHCO₃H (Peroxothis compound) chemcess.com CH₃CH=CHCO₃H + CH₃CH=CHCHO → 2 CH₃CH=CHCOOH chemcess.com
This method offers good atom economy and relatively low cost, making it suitable for large-scale production. acs.org However, challenges include achieving high selectivity towards this compound and preventing over-oxidation to byproducts such as formic acid, acetic acid, water, and carbon dioxide. chemcess.com
Various catalyst systems have been investigated to improve the efficiency and selectivity of crotonaldehyde oxidation. Metal salts, particularly those of manganese, cobalt, copper, or thallium, have been used as catalysts to mitigate the accumulation of unstable peroxides. chemcess.com A historical process utilized a manganese salt catalyst at moderate temperatures (20–30 °C) and pressures (100–500 kPa). chemcess.com
More advanced catalyst systems, such as supported metal nanoparticles, are also being explored. For instance, studies have investigated the catalytic activity of water-soluble palladium nanoparticles for the oxidation of α,β-unsaturated aldehydes like crotonaldehyde. mdpi.com While not specifically focused on Ag/Al₂O₃ for this compound, research on Ag/Al₂O₃ catalysts exists in the context of other oxidation reactions, such as the selective catalytic reduction of NOx. nih.gov The effectiveness of a catalyst system is highly dependent on factors such as the metal used, the support material (e.g., Al₂O₃, activated carbon, SiO₂, molecular sieve), catalyst loading, and preparation method. patsnap.comgoogle.com
Optimization studies involve tuning reaction parameters to maximize yield and purity. These parameters include temperature, pressure, reaction time, solvent (e.g., acetone, acetic acid, benzene, toluene), and the concentration of reactants and catalysts. chemcess.compatsnap.com For example, the oxidation reaction can be performed without catalysts under certain conditions, but the presence of catalysts like FeCl₃ can significantly accelerate the reaction rate, although excessive catalyst amounts may decrease conversion. acs.org
Continuous flow synthesis techniques have emerged as a promising approach to overcome limitations associated with batch processes for crotonaldehyde oxidation, such as poor selectivity, low yields, and safety hazards. acs.orgacs.org A continuous-flow process utilizing air as the oxidant has been developed, demonstrating significant advantages over batch methods, including higher yields and shorter residence times. acs.orgacs.org
A continuous flow protocol achieved a this compound yield exceeding 91% and a purity of 99.5%. acs.orgacs.org This approach allows for better control over reaction conditions, improved heat transfer, and enhanced safety, making it potentially suitable for industrial production. acs.org
Acetic Acid and Acetylene (B1199291) Based Syntheses
This compound can also be synthesized industrially using chemical reactions involving acetic acid and acetylene. chemicalbook.com This route typically involves the reaction of acetic acid with acetylene. chemicalbook.com While details on the direct synthesis of this compound from acetic acid and acetylene are less prevalent in the provided search results compared to crotonaldehyde oxidation, the reaction between acetic acid and acetylene is known in the context of producing other chemicals, such as vinyl acetate (B1210297), often catalyzed by zinc acetate on carbon. acs.org
Historically, this compound could also be prepared by treating acetylene successively with sulfuric acid and water to get acetaldehyde (B116499), followed by other reactions. brainly.inquora.com Another method involves the condensation of acetaldehyde and malonic acid using pyridine (B92270) as a catalyst. chemcess.combrainly.in
Dehydration Reactions in this compound Analog Preparation
Dehydration reactions play a role in the preparation of this compound analogs. For instance, substituted pent-2-enoates and but-2-enoates, which are analogs of this compound, can be prepared from corresponding 3-hydroxy-pentanoates and 3-hydroxy-butanoates through dehydration. google.comgoogle.com Reagents used for these dehydration reactions include phosphorous pentoxide (P₂O₅), diphenyl-2-pyridylphosphine (B124867) and di-butylazodicarboxylate, triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD), or tosyl chloride and triethylamine (B128534) (TEA). google.comgoogle.com
These dehydration reactions are crucial steps in synthesizing a variety of substituted this compound derivatives, which can serve as intermediates for the production of various compounds. google.comgoogle.com
Biotechnological and Sustainable Production of this compound
Biotechnological approaches offer promising alternatives for the sustainable production of this compound, utilizing renewable resources and potentially leading to more environmentally friendly processes. upm.edu.my
Microbial Fermentation Strategies for Bio-based this compound
Microbial fermentation is being explored as a route for producing bio-based this compound. This involves utilizing microorganisms to convert various carbon sources into this compound through metabolic pathways. researchgate.netsci-hub.se
Metabolic engineering plays a crucial role in enhancing the efficiency of microbial this compound production. This involves modifying the genetic pathways of microorganisms to improve the yield and purity of the target compound. researchgate.netsci-hub.se
Yarrowia lipolytica: Yarrowia lipolytica has been metabolically engineered for the biosynthesis of this compound, often utilizing the butanol-forming route. chemicalbook.comresearchgate.netsigmaaldrich.comnih.gov By heterologously expressing genes such as crotonase and 3-hydroxybutyryl-CoA dehydrogenase from Clostridium beijerinckii and a thioesterase gene from Bacteroides thetaiotaomicron, engineered strains have shown the ability to accumulate this compound. chemicalbook.comresearchgate.netsigmaaldrich.com Further genetic modifications, such as the overexpression of acetyl-CoA acetyltransferase from Saccharomyces cerevisiae and the additional expression of pyruvate (B1213749) dehydrogenase from Escherichia coli, have led to significant increases in this compound production. chemicalbook.comresearchgate.netsigmaaldrich.comnih.gov For instance, one engineered Y. lipolytica strain, LZJ001, accumulated 62.3 ± 4.2 mg/L of this compound, while subsequent engineering in strain LZJ002 increased production to 123.5 ± 6.8 mg/L. chemicalbook.comresearchgate.netsigmaaldrich.com A fully engineered strain, LZJ004, achieved a titer of 220.0 ± 8.2 mg/L in shaking-flask culture, representing a substantial increase. sigmaaldrich.comnih.gov
Corynebacterium glutamicum: Corynebacterium glutamicum is another microorganism being investigated for the production of value-added chemicals through metabolic engineering. iums.orgmdpi.com While C. glutamicum is traditionally known for amino acid production, research is exploring its potential for producing other compounds, including those that could serve as precursors or intermediates in this compound synthesis pathways. iums.orgmdpi.com Engineered C. glutamicum strains have been developed for the sustainable production of various dicarboxylic acids from glucose, demonstrating the metabolic flexibility and engineering potential of this bacterium for synthesizing bio-based monomers. iums.orgnih.goviums.org Although direct high-yield this compound production in C. glutamicum is still an area of development, its amenability to metabolic engineering makes it a potential host for future this compound biosynthesis strategies, possibly involving pathways like the 2-hydroxyglutarate pathway which involves the precursor crotonyl-CoA. google.com
Utilizing alternative and renewable carbon sources in microbial fermentation is crucial for developing sustainable this compound production processes.
Glycerol (B35011) and Sugars: Glycerol and various sugars are being explored as feedstocks for microbial fermentation to produce bio-based chemicals, including potential precursors for this compound. rsc.orgnih.govrsc.org Research has shown that relatively high titers of this compound (3.2 g L−1) can be obtained using glycerol as the primary substrate in engineered microorganisms. researchgate.net
Wastewater Treatment Sludge: Anaerobically digested sewage sludge presents a potential low-cost feedstock for producing polyhydroxyalkanoates (PHAs), such as poly(3-hydroxybutyrate) (PHB) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), which can subsequently be converted to this compound. acs.org A process involving acidogenic fermentation of the sludge to produce volatile fatty acids (VFAs), followed by aerobic fermentation of VFAs to produce PHAs, has been investigated. acs.org The residual PHA in the post-extraction microbial biomass can then be converted to this compound through thermal treatment. acs.org
Thermal Degradation and Depolymerization of Biopolymers for this compound Production
Thermal degradation and depolymerization of biopolymers, particularly PHAs, represent a promising route for obtaining this compound from renewable resources. upm.edu.mynih.govutwente.nlconicet.gov.aracs.org
Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, is a key method for converting PHB and PHBV into this compound. upm.edu.mynih.govutwente.nlconicet.gov.aracs.org
Pyrolysis of PHB: PHB thermal degradation primarily occurs through random chain scission via cis-elimination, with this compound being the major pyrolysis product. conicet.gov.ar Studies have shown that the pyrolysis of bacterial PHB inclusions can yield approximately 63% this compound, which is reported to be significantly higher than conventional petrochemical methods. upm.edu.my The optimal temperature range for PHB degradation has been observed between 270 °C and 350 °C, with a maximum degradation rate around 310 °C. upm.edu.my Catalyst-free pyrolysis of PHB in inert nonpolar solvents like cyclohexane (B81311) has also been developed, achieving an 89 wt% yield of this compound with 91% purity after reaction at 210 °C for 5 hours and vacuum distillation. rsc.org
Pyrolysis of PHBV: The thermal degradation mechanism of PHBV copolymers is analogous to that of PHB, also yielding this compound and trans-2-pentenoic acid (2-PA) depending on the monomer composition. utwente.nlconicet.gov.aracs.orgacs.org Direct pyrolysis of PHBV-enriched biomass from mixed microbial cultures (MMCs) has been studied to obtain high acid yields. utwente.nlacs.org Under specific conditions (240 °C, 1 hour, 0.15 L/min nitrogen flow rate), yields of 80 ± 2% for this compound and 67 ± 1% for 2-PA have been achieved. utwente.nlacs.org Pyrolysis of extracted PHBV at 220 °C for 90 minutes combined with vapor fractionation by distillation resulted in even higher yields of 81% for this compound and 92% for 2-PA. utwente.nl
Ionic liquids (ILs) are being investigated as sustainable and efficient media for the depolymerization of biopolymers like PHB to produce this compound. rsc.orgacs.org ILs can act as both solvents and catalysts in these reactions, offering advantages such as tunable catalytic activity and the ability to deconstruct polymers at lower temperatures compared to conventional methods. rsc.orgacs.org The conversion of PHB to this compound in ILs has been shown to occur via a base-catalyzed depolymerization mechanism, forming crotonyl-terminated polymeric entities as intermediates. rsc.org Imidazolium cation-comprising ILs have been used, and factors like reaction temperature and the amount of polymer and IL influence the process. rsc.org High yields of this compound, up to 97%, have been obtained using ILs like [EMIM][AcO] as solvent and catalyst at temperatures such as 140 °C for 90 minutes. rsc.orgutwente.nl
Influence of Reaction Conditions on Yield and Purity
The yield and purity of this compound are highly dependent on the specific reaction conditions employed in its synthesis. Different production routes exhibit varying sensitivities to parameters such as temperature, pressure, catalysts, solvents, and reactant ratios.
In the conventional industrial production of this compound via the oxidation of crotonaldehyde (CID 447466), the reaction conditions play a crucial role. While batch processes are traditionally used, they often suffer from limitations in selectivity and yield. Research into continuous flow processes for this oxidation has demonstrated significant advantages, achieving yields exceeding 91% and purity levels of 99.5%. This contrasts with the lower yields and purity typically observed in batch reactions, which are also associated with safety hazards wikipedia.org. The oxidation of crotonaldehyde typically occurs at moderate temperatures (20–45 °C) and pressures (100–500 kPa), often employing metal salt catalysts such as those of manganese, cobalt, copper, or thallium to mitigate peroxide accumulation fishersci.ca.
Bio-based production methods, particularly those involving the thermal degradation of polyhydroxyalkanoates like poly(3-hydroxybutyrate) (PHB) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), also show a strong dependence on reaction conditions. The pyrolysis temperature significantly impacts the yield. For instance, pyrolysis of PHB/PHB-enriched biomass at 310 °C has been reported to yield approximately 63% this compound. wikipedia.orgfishersci.ca. Optimizing conditions, such as conducting the reaction at 240 °C for 1 hour under a nitrogen flow rate of 0.15 L/min, resulted in this compound yields of 80 ± 2% from PHBV wikipedia.org.
Pressure and the presence of carrier gases also influence bio-based pyrolysis. Similar yields to those obtained under nitrogen flow have been achieved under reduced pressure (150 mbar) wikipedia.org. The use of catalysts or pretreatment techniques can further enhance bio-based this compound yield, potentially increasing it to around 80% wikipedia.org. An alkaline pretreatment using NaOH on PHB biomass was shown to improve the purity of the resulting trans-crotonic acid from 57.12% to 86.64% wikipedia.org.
Solvent-based pyrolysis offers another avenue for controlling yield and purity. Thermal decomposition of commercial PHB in cyclohexane at 210 °C for 5 hours yielded 89% this compound with 91% purity wikipedia.orgfishersci.ca. Combining pyrolysis with vapor fractionation by distillation, as demonstrated with extracted PHBV at 220 °C for 90 minutes, resulted in an 81% yield of this compound wikipedia.orgfishersci.ca. A thermolytic distillation process applied to pure PHB and PHB-enriched bacteria at 170 °C and 150 mbar achieved this compound recoveries of 92%, 78%, and 58%, with the recovery rate correlating with the initial PHB content fishersci.no.
Beyond oxidation and pyrolysis, other synthetic routes to this compound exist, including the Knoevenagel condensation of acetaldehyde (CID 177) with malonic acid (CID 867) and the alkaline hydrolysis of allyl cyanide (CID 8009) followed by double bond rearrangement nih.gov. Investigations into the synthesis of trans-β-formyl this compound from 5-hydroxy-4-methyl-2-5[H]-furanone using an inorganic base in water have explored the impact of pH, temperature, and reaction time. Optimal conditions around pH 11-12 and temperatures between 10-20°C for 2-3 hours demonstrated high purity (97.2-97.5%) and favorable yields (around 93-94.5%) hmdb.ca.
The following table summarizes some of the reported yields and purities under different reaction conditions and synthetic routes:
| Synthesis Method | Key Conditions | Reported Yield (%) | Reported Purity (%) | Source |
| Oxidation of Crotonaldehyde (Continuous Flow) | Not explicitly detailed, compared to batch | > 91 | 99.5 | wikipedia.org |
| Pyrolysis of PHB/PHB-enriched biomass | 310 °C | ~63 | Not specified | wikipedia.orgfishersci.ca |
| Pyrolysis of PHBV | 240 °C, 1 h, 0.15 L/min N₂ flow | 80 ± 2 | Not specified | wikipedia.org |
| Pyrolysis of PHBV | 150 mbar reduced pressure | Similar to N₂ flow | Not specified | wikipedia.org |
| Solvent-based Pyrolysis of PHB (Cyclohexane) | 210 °C, 5 h | 89 | 91 | wikipedia.orgfishersci.ca |
| Integrated Pyrolysis-Distillation of extracted PHBV | 220 °C, 90 min | 81 | Not specified | wikipedia.orgfishersci.ca |
| Thermolytic Distillation of Pure PHB | 170 °C, 150 mbar | 92 | Not specified | fishersci.no |
| Thermolytic Distillation of PHB-enriched bacteria | 170 °C, 150 mbar (60% PHB) | 78 | Not specified | fishersci.no |
| Thermolytic Distillation of PHB-enriched bacteria | 170 °C, 150 mbar (30% PHB) | 58 | Not specified | fishersci.no |
| Synthesis from 5-hydroxy-4-methyl-2-5[H]-furanone | pH 11, 10 °C, 3 h | 94.5 | 96.8 | hmdb.ca |
| Synthesis from 5-hydroxy-4-methyl-2-5[H]-furanone | pH 11, Room Temperature, 3 h | 93.2 | 96.3 | hmdb.ca |
| Synthesis from 5-hydroxy-4-methyl-2-5[H]-furanone | pH 11, 20 °C, 2 h | 94.1 | 97.2 | hmdb.ca |
| Synthesis from 5-hydroxy-4-methyl-2-5[H]-furanone | pH 12, Not specified temperature/time | Not specified | 97.5 | hmdb.ca |
Environmental Impact Assessment of Bio-based Production Methods (e.g., Carbon Footprint Evaluation)
The environmental impact of this compound production is a growing area of focus, particularly with the development of bio-based alternatives to conventional fossil-based synthesis. A key metric for evaluating this impact is the carbon footprint, typically expressed in kilograms of CO₂ equivalent per kilogram of product (kg CO₂ eq./kg).
Studies have shown that replacing fossil-based this compound synthesis with routes utilizing renewable feedstocks, such as organic matter from wastewater treatment systems (WWTS), can lead to a significant reduction in greenhouse gas (GHG) emissions. For example, one study demonstrated that a WWTS-to-crotonic acid route decreased the carbon footprint from 13.9 kg CO₂ eq. per kg of fossil-based this compound to 7.75 kg CO₂ eq. per kg of bio-based this compound nih.govwikipedia.orgfishersci.nofishersci.ca.
The CROSS-LIFE project is a notable initiative focused on developing an integrated technology for sludge management that includes the production of bio-based this compound from sewage sludge. This project aims for a carbon footprint of 4.8 kg CO₂ eq./kg for the bio-based this compound, which is approximately three times lower than the carbon footprint of fossil-based this compound (13.5 kg CO₂ eq./kg) guidetopharmacology.orgwikipedia.org. This reduction is attributed to the valorization of waste material and potentially lower energy inputs compared to conventional methods.
The environmental benefits of bio-based production extend beyond just the carbon footprint, potentially including reduced reliance on finite fossil resources and the valorization of waste streams.
The following table presents a comparison of the carbon footprint for fossil-based and bio-based this compound production:
| Production Method | Carbon Footprint (kg CO₂ eq./kg CA) | Source |
| Fossil-based Synthesis | 13.9 | nih.govfishersci.ca |
| Bio-based (WWTS-to-CA) | 7.75 | nih.govwikipedia.orgfishersci.nofishersci.ca |
| Bio-based (Sewage Sludge) | 4.8 | guidetopharmacology.orgwikipedia.org |
Reaction Mechanisms and Advanced Reactivity Studies of Crotonic Acid
Electrophilic and Nucleophilic Addition Reactions
The carbon-carbon double bond in crotonic acid is susceptible to both electrophilic and nucleophilic addition reactions. Electrophilic addition is typical for alkenes, where an electrophile is attacked by the pi electrons of the double bond, leading to the formation of a carbocation intermediate which is then attacked by a nucleophile. ncert.nic.insavemyexams.comslideshare.netscribd.comlibretexts.org Nucleophilic addition can occur at the carbonyl carbon or, in the case of α,β-unsaturated systems like this compound, can involve conjugate addition to the double bond. ncert.nic.inlibretexts.orgslideshare.netmsu.edu
Halogenation Mechanisms (e.g., Chlorination, Bromination)
Halogenation of this compound, such as with chlorine or bromine, typically proceeds via an electrophilic addition mechanism across the double bond. This reaction usually results in the formation of 2,3-dihalobutyric acids. chemcess.comwikipedia.org The mechanism generally involves the electrophilic attack by the halogen molecule on the double bond, forming a cyclic halonium ion intermediate. This is followed by nucleophilic attack by a halide ion (or another nucleophile present) on the backside of the halonium ion, leading to anti-addition of the halogens. savemyexams.comroyalholloway.ac.uk For instance, the chlorination of this compound in certain solvents can lead to products expected from an electrophilic attack followed by reaction with a nucleophile. royalholloway.ac.uk In some cases, the reaction stereochemistry results in trans addition of the halogen. royalholloway.ac.uk
Addition of Hydrogen Halides
The addition of hydrogen halides (HX, where X is a halogen) to this compound is another example of electrophilic addition to the alkene double bond. chemcess.comscribd.comaakash.ac.inlibretexts.org This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, and the halogen adds to the more substituted carbon, although the presence of the carboxylic acid group can influence regioselectivity. scribd.comaakash.ac.inlibretexts.org The mechanism involves the protonation of the double bond by the hydrogen halide, forming a carbocation intermediate. scribd.comlibretexts.orgaakash.ac.inlibretexts.org This carbocation is then attacked by the halide ion to form the saturated product, a 3-halobutyric acid. chemcess.comwikipedia.org In the presence of peroxides, the addition of HBr can proceed via a free radical mechanism, leading to anti-Markovnikov addition. aakash.ac.inmasterorganicchemistry.com
Hydration and Hydroxylation Reactions (e.g., Osmium Tetroxide, Peroxybenzoic Acid)
Hydration and hydroxylation reactions involve the addition of water or hydroxyl groups across the double bond. The reaction of this compound with oxidizing agents like osmium tetroxide (OsO₄) or peroxybenzoic acid leads to the formation of 2,3-dihydroxybutanoic acid. chemcess.comwikipedia.org Hydroxylation with osmium tetroxide typically results in syn-dihydroxylation, where the two hydroxyl groups are added to the same face of the double bond. aakash.ac.inlibretexts.org The mechanism involves the formation of a cyclic intermediate between the alkene and OsO₄, which is then cleaved to yield the vicinal diol. aakash.ac.inlibretexts.orgwikipedia.org Peroxycarboxylic acids, such as peroxybenzoic acid, can react with alkenes to form epoxides, which can then be hydrolyzed to give anti-vicinal diols. libretexts.org Silver chlorate (B79027) can be preferred over potassium chlorate in the hydroxylation of this compound using osmium tetroxide. chempedia.info
Isomerization and Tautomerization Processes
This compound and its isomers can undergo various isomerization and tautomerization processes, particularly under thermal or photochemical conditions. chemcess.com
Thermal and Catalytic Isomerization of Isothis compound
Isothis compound, the cis isomer of this compound, is less stable than this compound and can isomerize to the trans isomer upon heating. chemcess.comwikipedia.org This thermal isomerization typically occurs at temperatures between 140-180 °C, reaching an equilibrium mixture that favors this compound. chemcess.com At its boiling point (171.9 °C), isothis compound converts into this compound. wikipedia.org Thermal treatment of this compound can also lead to the formation of vinylacetic acid (3-butenoic acid) as a byproduct, although this compound is the more stable conjugated isomer. chemcess.comgoogle.comcdnsciencepub.com Catalysts such as MgO, Mg(OH)₂, and Ca²⁺ can influence the thermal isomerization, sometimes favoring the selective production of this compound. researchgate.net
Photochemical Isomerization Studies
Photochemical isomerization of this compound, typically induced by UV irradiation, can lead to interconversion between the E (trans) and Z (cis) isomers (this compound and isothis compound). chemcess.comuc.ptuc.ptaip.orgcapes.gov.brresearchgate.net Studies using matrix isolation techniques and UV irradiation have shown that photoisomerization can occur around the C=C double bond, converting E-crotonic acid to Z-crotonic acid. uc.ptaip.orgcapes.gov.brresearchgate.net Additionally, photochemical processes can induce conformational isomerization around single bonds and potentially lead to photodegradation products. uc.ptuc.ptaip.org UV irradiation in specific wavelength ranges can lead to both geometric (E-Z) isomerization and conformational changes. aip.orgcapes.gov.brresearchgate.net
Oxidation and Reduction Pathways
This compound can undergo both oxidation and reduction reactions, targeting either the carbon-carbon double bond or the carboxylic acid group under specific conditions.
Catalytic Oxidation Studies (e.g., with Chromium Complexes, KBrO₃)
Oxidation of this compound can lead to the cleavage of the double bond or the formation of dihydroxylated products. Studies have investigated the kinetics and mechanisms of this compound oxidation using various catalytic systems.
The oxidation of this compound by potassium bromate (B103136) (KBrO₃) catalyzed by osmium(VIII) in an alkaline medium has been investigated. The reaction showed zero-order dependence on KBrO₃ concentration and first-order dependence on this compound at lower concentrations, transitioning to zero-order at higher concentrations. The reaction order with respect to Os(VIII) was found to be unity, and the rate increased with increasing hydroxide (B78521) ion concentration. researchgate.netresearchgate.net The rate of reaction was not significantly affected by variations in ionic strength or dielectric constant of the medium, nor by the addition of mercury(II) acetate (B1210297) (used as a bromide scavenger). researchgate.netresearchgate.net A proposed mechanism involves the formation of a complex between the catalytic species of osmium tetroxide and this compound in a slow, rate-determining step, followed by attack by a potassium iodate (B108269) species. researchgate.net
Oxidation with reagents like alkaline potassium permanganate (B83412) solution affords 2,3-dihydroxybutyric acid. wikipedia.org The reaction of this compound with osmium tetroxide (OsO₄) or peroxybenzoic acid also produces 2,3-dihydroxybutanoic acid. chemcess.com
Hydrogenation to Saturated Carboxylic Acids
Hydrogenation of the carbon-carbon double bond in this compound yields the corresponding saturated carboxylic acid, butyric acid (butanoic acid). This reaction can be achieved through various methods, including catalytic hydrogenation.
This compound converts into butyric acid by hydrogenation or by reduction with zinc and sulfuric acid. wikipedia.org Catalytic hydrogenation effectively converts this compound to butanoic acid. chemcess.com Studies have explored the hydrogenation of this compound in sub- and supercritical water using activated carbon and nickel catalysts. aiche.org Both catalysts promoted the formation of propene through a decarbonylation route, while activated carbon also supported the subsequent hydrogenation of propene to form propane. aiche.org Nickel catalysts, on the other hand, promoted the water-gas shift reaction, leading to the presence of H₂ and CO₂ in the product gases. aiche.org Gas yields increased significantly (2-5 times) in catalytic reactions compared to non-catalyzed reactions. aiche.org The hydrogenation of this compound has also been used as a test reaction to determine the catalytic activity of newly developed platinum- and palladium-based catalysts on carbon microsphere supports. heraeus-precious-metals.com
Conversion to Crotyl Alcohol
Reduction of the carboxylic acid functional group of this compound can lead to the formation of crotyl alcohol (but-2-en-1-ol), while retaining the carbon-carbon double bond. Both crotonic and isocrotonic acids can be reduced to either crotyl alcohol or butyric acid. chemcess.com Crotyl alcohol can be synthesized by the hydrogenation of crotonaldehyde (B89634). wikipedia.org
Cycloaddition Reactions (e.g., Diels-Alder)
This compound can act as a dienophile in cycloaddition reactions, particularly the Diels-Alder reaction, due to its α,β-unsaturated structure.
Due to its dienophilic character, this compound participates in Diels-Alder reactions. chemcess.com Derivatives of this compound, such as 1-alkoxy-1-amino-1,3-butadienes prepared from this compound chloride, undergo Diels-Alder (DA) and hetero-Diels-Alder (HDA) reactions with various electron-deficient dienophiles under mild conditions, yielding cycloadducts with good yields and excellent regioselectivities. nih.govnih.gov Hydrolysis of the DA cycloadducts provides 6-substituted and 6,6-disubstituted 2-cyclohexenones, which are valuable building blocks in organic synthesis. nih.govnih.gov The corresponding HDA cycloadducts afford 6-substituted 5,6-dihydropyran-2-ones. nih.gov Studies have also investigated the dienophilic properties of substituted this compound derivatives, such as trans-β-formylthis compound and its derivatives, in Diels-Alder reactions with substituted buta-1,3-dienes. rsc.org
Esterification and Derivative Formation
The carboxylic acid group of this compound can undergo esterification reactions to form crotonate esters. Various other derivatives can also be synthesized.
Esterification of this compound is possible using conventional methods, although the presence of the conjugated double bond can lead to slower reaction rates compared to saturated analogs like butyric acid. chemcess.com Esterification using sulfuric acid as a catalyst provides the corresponding crotonate esters. wikipedia.orgresearchgate.net The kinetics of the esterification of this compound with various alcohols, such as octyl, decyl, and dodecyl alcohol, catalyzed by sulfuric acid or phosphotungstic acid, have been investigated. researchgate.netresearchgate.netiich.gliwice.pl The reaction kinetics were found to be second order, dependent on the concentrations of both reactants when sulfuric acid was used as a catalyst. researchgate.net The temperature dependence of the kinetic parameters followed the Arrhenius equation, with activation energies higher for phosphotungstic acid catalysis compared to sulfuric acid. researchgate.net
Crotonyl halides can be synthesized by reacting this compound with the corresponding acyl halide. chemcess.com Crotonic anhydride (B1165640) can be obtained by the reaction of crotonyl chloride with sodium crotonate or by treating this compound with acetic anhydride. chemcess.com Other derivatives include 4-bromothis compound, a haloalkenoic acid derivative used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai
Polymerization and Oligomerization Mechanisms
This compound can undergo polymerization and copolymerization reactions, primarily through radical mechanisms, although homopolymerization can be challenging.
This compound readily copolymerizes with various monomers via a radical mechanism, with copolymers with vinyl acetate being industrially important. chemcess.com While alkyl crotonates are generally not easily homopolymerized by common radical initiators like AIBN, the free-radical copolymerization of this compound and its derivatives with common monomers has been demonstrated. acs.org Studies on the bulk copolymerization of acrylamide (B121943) and this compound using benzoyl peroxide as an initiator have shown that both monomers participate in the reaction, forming a copolymer. pjsir.org The reaction rate is influenced by the concentrations of acrylamide and initiator, as well as temperature and time, suggesting a free radical mechanism. pjsir.org
Oligomers with a poly(anthrylene methylene) structure were obtained by the polymerization of 9-anthrylmethyl crotonate in the presence of Lewis acids. lew.ro The proposed mechanism involves the formation of 9-anthrylmethylene carbenium ions and electrophilic attack on the aromatic positions of the anthracene (B1667546) monomer with elimination of this compound. lew.ro
The thermal degradation of poly[(R)-3-hydroxybutyric acid] (PHB) can yield trans-crotonic acid as a major product through a random chain scission via a β-elimination reaction. researchgate.netnii.ac.jp This mechanism involves a transition state with the removal of a hydrogen atom in the β position. researchgate.net Metal compounds can catalyze this depolymerization by interacting with the carboxyl group and favoring the elimination of the β-hydrogen. researchgate.net Ionic liquids, particularly those based on acetate anions, can also catalyze the depolymerization of PHB to this compound via a base-catalyzed β-elimination mechanism. rsc.org
The group-transfer polymerization (GTP) of alkyl crotonates using organic superacid catalysts has been reported, yielding poly(alkyl crotonate)s with relatively narrow molecular weight distributions under optimized conditions. acs.org The polymerization rate and yield are influenced by factors such as reaction temperature and catalyst concentration, with side reactions like isomerization and cyclization potentially occurring at higher temperatures and catalyst concentrations. acs.org
Radical Polymerization Mechanisms
This compound and its derivatives are generally considered difficult to homopolymerize via conventional radical polymerization methods, such as those initiated by azobis(isobutyronitrile) (AIBN) or benzoyl peroxide. acs.orgnih.gov This low reactivity is attributed to factors such as low propagation rates and unfavorable reactivity ratios, potentially due to steric hindrance from the β-methyl group shielding the double bond, which hinders the addition of the acid to the radical. acs.orgiaea.org
Despite the challenges in homopolymerization, radical copolymerization of this compound and its derivatives with other monomers has been demonstrated. acs.orgnih.gov The mechanism involves radical addition to the double bond. acs.org
Copolymerization with Vinyl Acetate and Other Monomers
Copolymerization is a significant reaction pathway for this compound. It readily copolymerizes with various monomers via a radical mechanism. chemcess.com Copolymers with vinyl acetate (PubChem CID: 7904) are particularly important industrially and have been utilized in various applications, including healthcare products, textiles, hot-melt adhesives, and ink formulations. acs.orglesielle.comcir-safety.orgrsc.org
The copolymerization of vinyl acetate and this compound in an aqueous medium using a radical polymerization catalyst, such as benzoyl peroxide, and a protective colloid like polyvinyl alcohol has been studied. google.com The resulting copolymer particles can vary in size depending on the reaction conditions and the protective colloid used. google.com
This compound has also been shown to copolymerize with other monomers, including 2-methylen-1,3-dioxepane (MDO). acs.orgnih.gov Studies have shown that this compound derivatives, such as butyl crotonate, can form alternating copolymers with MDO via radical copolymerization. acs.orgnih.gov The alternating nature of these copolymers has been characterized by techniques like MALDI-TOF and supported by experimental reactivity ratios. acs.orgnih.gov The low reactivity ratios for crotonates (rCA ≈ 0) can be advantageous in producing copolymers with good incorporation of the comonomer. acs.orgnih.gov
Other ethylenically unsaturated comonomers can also be incorporated into copolymers with this compound esters and other components like unsaturated carboxylic acids and acrylic or methacrylic acid esters. google.comgoogle.com
Dimerization, Trimerization, and Tetramerization Studies
This compound can undergo oligomerization reactions, forming dimers, trimers, and tetramers, particularly under thermal conditions. chemcess.comcdnsciencepub.comresearchgate.netcdnsciencepub.com Heating trans-crotonic acid can yield labile high boiling compounds, which have been characterized as geometric isomers of this compound dimers. cdnsciencepub.comresearchgate.netcdnsciencepub.com Trimers and tetramers have also been isolated and identified from thermally polymerized this compound. cdnsciencepub.comresearchgate.netcdnsciencepub.com
The dimerization of this compound has been previously demonstrated. cdnsciencepub.com The concentration of the dimer in trans equilibrations can range depending on the temperature, with lower concentrations observed at higher temperatures, likely due to an increased rate of the dimer cracking back to crotonic acids. cdnsciencepub.com
Studies involving the pyrolysis of poly(3-hydroxybutyrate) (PHB) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) have also identified this compound oligomers, including dimers, trimers, and tetramers, among the degradation products. researchgate.netgla.ac.uk
Polymerization Kinetics and Thermodynamics
The polymerization kinetics of this compound and its derivatives are influenced by various factors, including the type of polymerization (e.g., radical, group-transfer polymerization) and the reaction conditions. In conventional radical polymerization, the low propagation rates contribute to the difficulty in achieving high molecular weight homopolymers. acs.orgnih.gov
Kinetic modeling has been applied to study the group-transfer polymerization (GTP) of alkyl crotonates using silicon Lewis acid catalysts. rsc.org This approach helps in understanding the polymerization mechanism and quantitatively verifying elementary reactions. rsc.org In GTP of ethyl crotonate using a trimethylsilyl (B98337) moiety, the activation energy of the cyclization reaction (a termination reaction) was found to exceed that of the propagation reaction, indicating that termination is accelerated more than propagation at high temperatures. rsc.org The bulkiness of the alkyl substituent on the silyl (B83357) group in the catalyst can also influence the ratio of activation energies for cyclization and propagation reactions. rsc.org
While specific thermodynamic parameters for the homopolymerization of this compound via radical mechanisms are not extensively detailed in the provided sources, the general principles of polymerization thermodynamics apply. Polymerizations are thermodynamically controlled by the Gibbs polymerization energy (ΔG), which is the difference in Gibbs energy between the monomer and the repeating unit in the polymer. researchgate.net213.55.90 Chain polymerizations of alkenes are typically exothermic (negative ΔH) and exoentropic (negative ΔS). 213.55.90 The feasibility of polymerization is indicated by a negative ΔG. 213.55.90 However, the low tendency of this compound to homopolymerize suggests less favorable thermodynamic or kinetic factors compared to more readily polymerizable monomers.
Kinetic studies on the esterification of this compound with various alcohols have also been conducted, investigating reaction orders and activation energies under different catalytic conditions. researchgate.net
Reaction Kinetics and Pathway Analysis in Hydrothermal Conditions
This compound's behavior under hydrothermal conditions (elevated temperature and pressure in condensed water) has been investigated, particularly in the context of converting biomass-derived polyhydroxybutyrate (B1163853) (PHB). PHB depolymerizes under hydrothermal conditions to yield a mixture including this compound and 3-hydroxybutyric acid (3HBA). researchgate.netosti.govresearchgate.net
Studies on the hydrothermal conversion of this compound have clarified its reaction pathways and kinetics. Experiments conducted at temperatures ranging from 300 to 415 °C and a pressure of 25 MPa revealed that the conversion of this compound increases with temperature and residence time. researchgate.netrsc.org
Two main decomposition pathways for this compound in the initial stage under these hydrothermal conditions have been identified: direct decarboxylation and hydrogenation followed by decarbonylation of the resulting butyric acid. rsc.org Analysis of kinetic rates suggests that the reaction primarily proceeds via direct decarboxylation, which contrasts with some previous findings. rsc.org The role of water in these reactions can vary depending on the specific conditions. rsc.org
Furthermore, research indicates that under hydrothermal conditions, this compound conversion to propylene (B89431) and CO2 predominantly occurs via hydration to 3HBA, followed by a concerted dehydration-decarboxylation pathway, rather than through direct decarboxylation of this compound. researchgate.netosti.govresearchgate.net
Data from hydrothermal conversion studies can be presented in tables to illustrate the effect of temperature and residence time on this compound conversion and product distribution.
Table 1: Effect of Temperature and Residence Time on this compound Conversion in Hydrothermal Conditions (Illustrative Data based on Search Results researchgate.netrsc.org)
| Temperature (°C) | Residence Time (s) | This compound Conversion (%) | Main Products |
| 300 | 30 | Low | Butyric acid, Propene |
| 350 | 60 | Moderate | Butyric acid, Propene |
| 400 | 90 | High | Butyric acid, Propene |
| 415 | 150 | Higher | Butyric acid, Propene |
Table 2: Proposed Major Pathway for this compound Conversion to Propylene and CO2 in Hydrothermal Conditions (Based on Search Results researchgate.netosti.govresearchgate.net)
| Step | Transformation | Intermediate/Product |
| 1. Hydration of this compound | This compound + H₂O → 3-Hydroxybutyric Acid (3HBA) | 3-Hydroxybutyric Acid |
| 2. Concerted Dehydration-Decarboxylation of 3HBA | 3HBA → Propylene + CO₂ + H₂O | Propylene, CO₂ |
Note: This table summarizes the proposed major pathway and is intended to be interactive if displayed on a suitable platform.
The kinetics of this compound conversion in hydrothermal conditions are crucial for optimizing processes aimed at producing valuable chemicals like propylene from biomass-derived sources. researchgate.netosti.govresearchgate.netrsc.org
Advanced Spectroscopic and Analytical Characterization of Crotonic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
NMR spectroscopy is a powerful tool for determining the molecular structure and chemical composition of organic compounds like crotonic acid vaia.com. Both ¹H and ¹³C NMR are utilized.
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, including their chemical environment, number, and connectivity. For (E)-crotonic acid, characteristic signals are observed corresponding to the methyl protons, the vinylic protons, and the carboxylic acid proton. The vinylic protons exhibit distinct chemical shifts and coupling patterns that are indicative of the trans configuration of the double bond vaia.com. For example, the vinylic proton signals appear in the δ 5.83 and δ 7.10 ppm regions vaia.com. The methyl peak is typically observed as a doublet around δ 1.91 ppm, split by the adjacent vinylic proton vaia.com.
¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum of (E)-crotonic acid shows signals for the methyl carbon, the two vinylic carbons, and the carbonyl carbon of the carboxylic acid group nih.gov. Specific ¹³C NMR shifts for this compound in CDCl₃ have been reported as 18.08, 122.38, 147.55, and 172.35 ppm nih.gov.
NMR is also valuable for studying this compound derivatives and polymers. Changes in chemical shifts and coupling constants in the NMR spectra of derivatives can confirm successful functionalization or polymerization cdnsciencepub.com. For instance, studies on this compound polymers have used ¹H NMR to confirm the repetition of the crotonyl unit and to analyze the structure of dimers, trimers, and tetramers cdnsciencepub.com. ¹H NMR has also been used to study the conformation of N-enoyl systems attached to chiral auxiliaries, including those derived from this compound, showing that anti-s-cis structures are often the most stable conformers researchgate.net.
NMR data for (E)-Crotonic Acid (CDCl₃) nih.gov:
| Atom Type | Chemical Shift (δ, ppm) |
| CH₃ | 18.08 |
| =CH (near COOH) | 122.38 |
| =CH (near CH₃) | 147.55 |
| COOH | 172.35 |
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
IR spectroscopy is used to identify the functional groups present in this compound by analyzing the absorption of infrared light at specific frequencies. The IR spectrum of this compound shows characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds.
Key IR absorption bands for this compound include those for the O-H stretch of the carboxylic acid group (typically a broad band in the 2500-3000 cm⁻¹ region), the C=O stretch of the carboxylic acid carbonyl (around 1680-1700 cm⁻¹), and the C=C stretch of the carbon-carbon double bond (around 1640-1660 cm⁻¹) chemicalbook.com. The presence of a conjugated double bond with the carbonyl group influences these stretching frequencies.
IR spectroscopy is also useful for monitoring reactions involving this compound, such as polymerization or the formation of derivatives, by observing the appearance or disappearance of characteristic functional group peaks sphinxsai.com. For example, the formation of saturated ester carbonyls in this compound polymers can be indicated by an IR band around 1745 cm⁻¹, distinct from the unsaturated ester and saturated acid carbonyls around 1720 cm⁻¹ cdnsciencepub.com. Studies on copolymer networks involving this compound have utilized FTIR to characterize the synthesized materials researchgate.net.
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibration | Approximate Frequency (cm⁻¹) |
| O-H (Carboxylic) | Stretch | 2500-3000 (Broad) |
| C=O (Carboxylic) | Stretch | 1680-1700 |
| C=C | Stretch | 1640-1660 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of this compound and its fragmentation pattern, which aids in structural confirmation. Electron ionization mass spectrometry (EI-MS) of this compound typically shows a prominent molecular ion peak at m/z 86, corresponding to its molecular weight (C₄H₆O₂). icm.edu.pl.
A characteristic feature of the mass spectrum of this compound is a very intensive parent peak, which is often the base peak icm.edu.pl. This is attributed to the presence of the double bond, which stabilizes the parent ion icm.edu.pl. Fragmentation commonly occurs via dissociation of the bond between the carboxyl group and the alpha-carbon atom, accompanied by rearrangement, leading to the formation of a resonance-stabilized allyl cation, observed as an intensive peak at m/z 41 icm.edu.pl. This fragmentation pathway is consistent with the favored allyl splitting in the presence of a double bond icm.edu.pl.
Mass spectrometry is also applied to analyze this compound derivatives and polymers. For instance, mass spectral analysis of this compound telomers (oligomers) has shown small signals for the molecular weights of dimer, trimer, and tetramer methyl esters, although fragmentation was significant cdnsciencepub.com. ESI-MS/MS has been used to study the fragmentation of polyhydroxyalkanoates, where the loss of a neutral molecule of this compound (86 Da) from the polymer chain is observed, providing insights into the polymer structure and degradation pathways mdpi.comresearchgate.netrsc.org.
Characteristic MS Data for this compound (EI-MS) icm.edu.pl:
| m/z Value | Relative Abundance | Proposed Fragment Ion |
| 86 | High (often base peak) | [C₄H₆O₂]⁺ (Molecular ion) |
| 41 | Intensive | [C₃H₅]⁺ (Allyl cation) |
UV-Visible Spectroscopy for Isomerization and Quantitative Assays
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound, with its conjugated system (C=C double bond conjugated with the C=O double bond of the carboxylic acid), exhibits absorption in the UV region technologynetworks.com.
UV-Vis spectroscopy can be used to study the isomerization of this compound. (E)-Crotonic acid can undergo photoisomerization to the (Z)-isomer (isothis compound) upon UV irradiation, typically in the 240-250 nm region psu.educapes.gov.br. Changes in the UV spectrum, such as shifts in the absorption maximum (λmax) and changes in absorbance intensity, can be used to monitor this conversion.
Furthermore, UV-Vis spectroscopy is employed for the quantitative determination of this compound concentration. This is particularly relevant in the analysis of polyhydroxyalkanoates (PHAs), where the polymer is hydrolyzed to produce this compound (from 3-hydroxybutyrate (B1226725) units), which is then quantified by measuring its UV absorption diva-portal.orgmdpi.comresearchgate.netkobv.de. A common wavelength used for the quantitative assay of this compound derived from PHA hydrolysis is around 235 nm, where a characteristic absorption peak is observed researchgate.net.
UV-Vis Absorption Data for this compound:
| Application | Wavelength (nm) | Observation |
| Isomerization Monitoring | 240-250 | Changes in spectrum upon UV irradiation |
| Quantitative Assay of PHB | 235 | Characteristic absorption peak for quantification researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. It is applied to this compound for assessing its purity and for quantitative analysis in various samples.
HPLC can separate this compound from impurities or other compounds in a mixture based on their differential interactions with the stationary phase and the mobile phase. This is crucial for ensuring the quality of this compound used in synthesis or other applications.
Quantitative analysis of this compound using HPLC involves comparing the peak area or height of this compound in a sample chromatogram to a calibration curve prepared using standards of known concentrations. This method has been successfully applied to quantify this compound produced from the hydrolysis of poly(3-hydroxybutyrate) (PHB) diva-portal.orgmdpi.comkobv.de. For example, HPLC systems equipped with a refractive index detector have been used with a sulfuric acid solution as the mobile phase to measure this compound concentrations acs.orgutwente.nl.
HPLC parameters for this compound analysis can vary depending on the specific application and the matrix of the sample. A typical setup might involve a reversed-phase column and a UV or refractive index detector.
Example HPLC Parameters for this compound Analysis acs.orgutwente.nl:
| Parameter | Specification |
| Column | Agilent Hi-Plex H column (300 × 7.7 mm) |
| Detector | Refractive index detector |
| Mobile Phase | 5 mM H₂SO₄ solution |
| Column Temperature | 65 °C |
| Flow Rate | 0.6 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures containing this compound and its related compounds, especially volatile or semi-volatile substances.
GC-MS is employed to identify this compound and other products in reaction mixtures, degradation products, or environmental samples acs.orgutwente.nlacs.org. By separating the components of a mixture based on their boiling points and interactions with the GC column, and then analyzing their mass spectra, individual compounds can be identified by comparing their spectra to a library of known mass spectra icm.edu.pl.
In the context of this compound, GC-MS has been used to identify side products formed during the pyrolysis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), which include isothis compound, 3-butenoic acid, and pentenoic acids acs.orgutwente.nlacs.orgutwente.nl. The characteristic fragmentation pattern of this compound in MS (molecular ion at m/z 86 and a prominent fragment at m/z 41) aids in its identification within complex chromatograms icm.edu.pl.
Typical GC-MS parameters for analyzing mixtures containing this compound might involve a capillary column coated with a stationary phase suitable for organic acids and a temperature program to elute compounds based on their volatility acs.orgutwente.nlacs.org.
Example GC-MS Parameters for this compound Analysis acs.orgutwente.nlacs.org:
| Parameter | Specification |
| GC System | Agilent 7890A |
| MS System | Agilent 5975C |
| Column | Agilent HP-5MS (60 m, 0.25 mm ID, 0.25 μm film) |
| Stationary Phase | 5% phenyl methylpolysiloxane |
| Carrier Gas | Helium |
| Flow Rate | 1.95 mL/min |
| Oven Program | 45 °C (4 min) to 280 °C at 3 °C/min, hold at 280 °C (20 min) |
| Injector Temp | 250 °C |
| MS Interface Temp | 280 °C |
| MS Mode | Electron ionization |
| Scan Range (m/z) | 15-500 |
Differential Scanning Calorimetry (DSC) for Thermal Behavior and Polymer Stability
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference, as a function of temperature. This technique is used to study the thermal transitions of materials, such as melting point, crystallization temperature, and glass transition temperature.
For this compound, DSC can be used to determine its melting point. (E)-Crotonic acid is a crystalline solid with a melting point typically reported between 70 to 73 °C wikipedia.org.
DSC is particularly important for studying the thermal behavior and stability of polymers derived from or containing this compound units, such as poly(3-hydroxybutyrate) (PHB) and its copolymers sphinxsai.comresearchgate.netresearchgate.net. The thermal degradation of PHB, for instance, yields this compound as a main product scielo.brscielo.br. DSC can help assess the thermal stability of these polymers by identifying the temperatures at which thermal events, such as degradation, occur. Studies have used DSC to evaluate the thermal stability of copolymer networks involving this compound, showing how factors like the introduction of N-oxide groups can affect their thermostability researchgate.net. High thermal stability observed in DSC studies of poly this compound derivatives can indicate high molecular weight and strong interactions within the polymer chain sphinxsai.com.
Thermal Data for (E)-Crotonic Acid wikipedia.org:
| Property | Value |
| Melting Point | 70-73 °C |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, this method provides crucial insights into molecular conformation, crystal packing, and intermolecular interactions such as hydrogen bonding.
Early studies employing X-ray diffraction provided fundamental crystallographic data for trans-crotonic acid. Research has shown that this compound crystallizes in the monoclinic crystal system. Different space groups have been reported in the literature. One detailed study indicates crystallization in the monoclinic space group C2/c, with specific lattice parameters: a = 15.30(3) Å, b = 4.06(1) Å, c = 16.18(2) Å, and a beta angle of 107.4(1)°. The unit cell for this form contains eight formula units (Z=8). ontosight.ai Another report suggests a monoclinic crystal system with space group P21/a, and lattice parameters a = 971 pm, b = 690 pm, c = 775 pm, and β = 104.0°, with four formula units per unit cell (Z=4). The study reporting the C2/c space group also determined the crystal structure of crotonamide (B15916) (CH₃CH=CHCONH₂), an amide derivative of this compound, which crystallizes in the monoclinic space group P2₁/a with lattice parameters a = 9.71(2) Å, b = 6.90(2) Å, c = 7.75(1) Å, β = 104.0(4)°, and Z=4. ontosight.ai
The crystal structures reveal that the molecules of both this compound and crotonamide adopt an approximately planar and trans configuration around the C=C double bond. ontosight.ai A key feature of the crystal packing in this compound is the formation of hydrogen-bonded dimers. Two centrosymmetrically related molecules are linked together through O-H···O hydrogen bonds, with a reported distance of 2.645 Å. ontosight.ai In crotonamide crystals, similar centrosymmetrically related molecules form dimers via N-H···O hydrogen bonds with a distance of 2.963 Å. Additionally, in crotonamide, further N-H···O hydrogen bonds (2.862 Å) connect neighboring molecules related by an a-glide plane, forming sheets parallel to the (001) plane. ontosight.ai The distances between the C=C bonds of the nearest neighbors in the crystal are 3.86 Å for this compound and 3.62 and 3.88 Å for crotonamide. ontosight.ai
The crystal structure data for this compound and crotonamide from the study by Shimizu et al. ontosight.ai are summarized in the table below:
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | R-factor |
| This compound | Monoclinic | C2/c | 15.30(3) | 4.06(1) | 16.18(2) | 107.4(1) | 8 | 0.090 |
| Crotonamide | Monoclinic | P2₁/a | 9.71(2) | 6.90(2) | 7.75(1) | 104.0(4) | 4 | 0.088 |
Beyond the structure of the parent acid and its simple amide, X-ray diffraction has been utilized in the study of various this compound derivatives and complexes. For instance, X-ray crystallography has been employed to investigate the binding of this compound to proteins, such as the Gloeobacter ligand-gated ion channel (GLIC). These studies provide structural evidence for how this compound interacts with specific binding sites on the protein, often overlapping with orthosteric or vestibular sites.
X-ray diffraction studies have also been conducted on metal complexes involving the crotonate ligand. Characterization of metal crotonate dihydrazinates, such as those with Co(II), Ni(II), and Cd(II), has included X-ray powder diffraction to examine their solid-state properties and isomorphism. Similarly, X-ray diffraction has been used to characterize copolymers containing this compound units and their metal chelates, although some of these polymeric materials and their chelates have been found to be amorphous by this technique. Organoantimony derivatives containing this compound fragments have also been subjects of X-ray crystallographic investigation to elucidate their molecular and crystal structures. Furthermore, crystal structure data for specific substituted crotonic acids, such as 3-methyl this compound, are available in crystallographic databases.
These diverse applications of X-ray crystallography highlight its importance in understanding the solid-state behavior, molecular interactions, and structural characteristics of this compound and a range of its derivatives and complexes.
Biomedical and Pharmacological Research Applications of Crotonic Acid and Its Derivatives
Modulation of Biological Pathways by Crotonic Acid Derivatives
This compound and its derivatives primarily modulate biological pathways through the post-translational modification of proteins, a process known as crotonylation. This acylation process, where a crotonyl group is added to a protein, significantly impacts cellular function by altering gene expression and protein activity. The availability of the metabolic substrate crotonyl-CoA is a key determinant for protein crotonylation, linking cellular metabolism directly to the regulation of biological pathways. While many carboxylic acids are intermediates in microbial metabolism and can be produced via synthetic biology pathways, the specific downstream pathway modulations are an area of ongoing research. nih.gov The influence of crotonylation is most extensively studied in the context of epigenetic regulation, where it directly affects chromatin structure and gene transcription.
Investigations into Antioxidant, Anti-inflammatory, and Antimicrobial Activities
Research into the specific pharmacological activities of this compound and its derivatives has yielded findings across several areas. While broad extracts from plants of the Croton genus show significant antioxidant and anti-inflammatory properties, these effects are often attributed to a mixture of compounds, including flavonoids, diterpenes, and alkaloids. nih.govscielo.brresearchgate.net However, specific derivatives of this compound have been investigated for their therapeutic potential.
Anti-inflammatory Activity: A derivative, N-(trifluoromethylphenyl)-2-cyano-3-hydroxy-crotonic acid amide, has demonstrated anti-inflammatory effects in models of allergic rhinitis and asthma. nih.gov Studies showed that this this compound derivative could control the level of interleukin-5 (IL-5), goblet cell hyperplasia, and perivascular and peribronchial inflammation. nih.gov However, it did not significantly alter the levels of total IgE, histamine, IL-4, or IL-13. nih.gov Another derivative, Crotamiton, which is the formal condensation product of this compound with N-ethyl-2-methylaniline, is utilized for its counter-irritant properties in treating pruritus (itching). taylorandfrancis.com
Antimicrobial Activity: The link between this compound and antimicrobial activity is suggested by its relationship to mupirocin, an antibiotic extracted from Pseudomonas fluorescens, of which this compound is a derivative. taylorandfrancis.com While extracts from various Croton species show antibacterial effects, this is often due to a complex mixture of phytochemicals. nih.govscielo.org.mx For instance, hydroalcoholic extracts of Croton draco have shown activity against bacteria such as Staphylococcus aureus and Listeria monocytogenes. scielo.org.mx However, research specifically isolating the antimicrobial effects of pure this compound or its simple derivatives is less common.
Antioxidant Activity: Similar to other activities, antioxidant potential is well-documented in extracts of the Croton genus, which contain numerous phenolic compounds. scielo.br For example, methanolic extracts from Croton antisyphiliticus have shown significant antioxidant potential in various assays, including DPPH radical scavenging and iron ion chelation. scielo.br The direct contribution of this compound itself to these antioxidant activities requires more targeted investigation.
Role in Epigenetic Modifications and Gene Expression Regulation
This compound plays a significant role in epigenetics, primarily through the post-translational modification (PTM) of histones, known as histone crotonylation. This modification is a key mechanism for regulating gene expression without altering the underlying DNA sequence. Histone crotonylation involves the transfer of a crotonyl group from a donor, crotonyl-CoA, to the ε-amino group of a lysine (B10760008) residue on a histone protein. This process neutralizes the positive charge of the lysine residue, which is thought to weaken the interaction between histones and DNA, leading to a more relaxed chromatin structure that can facilitate gene transcription.
Histone crotonylation is a distinct and widespread epigenetic mark found on multiple histone lysine sites. It is particularly enriched at transcriptional start sites (TSSs) and enhancer regions, suggesting a primary role in the regulation of gene expression. The effect of histone crotonylation is context-dependent; while it is often associated with transcriptional activation, it can also lead to gene repression. For instance, increased cellular crotonylation levels have been shown to inhibit the expression of certain pro-growth and endocytosis-related genes. This complexity indicates that histone crotonylation is part of a sophisticated regulatory network, or "histone code," that governs gene activity.
| Histone Site | Associated Gene/Process | Regulatory Role |
|---|---|---|
| H3K27Cr | Endocytosis-related genes (e.g., CAV2, TGFB2) | Transcriptional Repression |
| H3K9Cr | Pro-growth genes | Transcriptional Repression |
| General Histone Kcr | Testicle-specific genes | Transcriptional Activation (marks genes post-meiosis) |
| General Histone Kcr | Meso/endodermal genes | Transcriptional Activation (during stem cell differentiation) |
This compound has been identified as a crucial small molecule for enhancing the efficiency of chemically induced pluripotent stem cell (CiPSC) generation. Its primary mechanism in this process is the induction of histone crotonylation, which directly impacts gene expression and genome stability.
Research has shown that the addition of this compound during the chemical reprogramming of mouse embryonic fibroblasts (MEFs) into CiPSCs leads to several key outcomes:
Activation of Key Genes: Histone crotonylation induced by this compound activates critical two-cell stage genes, including Zscan4.
Telomere Maintenance: It facilitates the maintenance of telomeres, which are essential for the unlimited self-renewal and genomic stability of pluripotent stem cells. During the lengthy induction process for CiPSCs, telomere damage and shortening can occur, limiting successful reprogramming. This compound helps to reduce this telomeric damage and maintain telomere length.
Chromatin Remodeling: Crotonylation decreases the abundance of heterochromatic marks, such as H3K9me3 and HP1α, at subtelomeric regions and specific gene loci like Zscan4. This remodeling creates a more open chromatin state, facilitating gene activation and reprogramming.
These findings establish a direct link between this compound-induced histone modification, telomere rejuvenation, and the successful reprogramming of somatic cells to a pluripotent state. taylorandfrancis.comnih.gov
Interaction with Key Cellular Proteins (e.g., p53 Crotonylation and its Biological Consequences)
Beyond histones, crotonylation also occurs on non-histone proteins, thereby regulating their function, stability, and localization. A significant example of this is the crotonylation of the tumor suppressor protein p53. Treatment of human cancer cells with this compound has been shown to induce the crotonylation of p53, leading to profound biological consequences.
The crotonylation of p53 impairs its tumor-suppressive activity. Specifically, this modification leads to a reduction in the p53 protein level, which in turn diminishes its ability to regulate downstream targets. This impairment of p53 function has been linked to an increase in p53-dependent glycolytic activity and enhanced proliferation of cancer cells, particularly under conditions of metabolic or DNA damage stress. This suggests that in certain contexts, this compound can promote cancer cell survival by suppressing p53 activity. scielo.brnih.gov
A surprising and novel discovery in the study of p53 crotonylation was the site of the modification. Contrary to typical acylation events that occur on lysine residues, p53 was found to be crotonylated on serine 46 (Ser46). scielo.br This finding identified serine crotonylation as a new, unconventional type of post-translational modification.
The specificity of this modification is noteworthy, as the substitution of serine 46 with alanine (B10760859) was shown to completely abolish p53 crotonylation in both in vitro and cellular assays. scielo.br This modification appears to be unique to human p53, as the serine 46 residue is not conserved in mouse p53 or in other p53 family members like p63 and p73. scielo.brresearchgate.net This discovery opens up new avenues of research into the mechanisms and biological significance of non-lysine acylation in cellular regulation. scielo.br
| Aspect of p53 Crotonylation | Key Research Finding |
|---|---|
| Modification Site | Occurs on Serine 46, an unconventional site for acylation. scielo.br |
| Effect on p53 Protein | Reduces p53 protein levels, leading to inhibition of its activity. nih.govresearchgate.net |
| Biological Consequence | Increases glycolytic activity and enhances cancer cell proliferation under stress. scielo.br |
| Specificity | The Ser46 residue is specific to human p53, not found in mouse p53 or other family members. scielo.brresearchgate.net |
Regulation of Glycolysis and Mitochondrial Activity
This compound has been shown to influence cellular energy metabolism, specifically by modulating glycolysis. Research indicates that this compound treatment can lead to an increase in p53-dependent glycolytic activity. nih.gov The tumor suppressor protein p53 is a known regulator of metabolic pathways, and its activity can influence the rate of glycolysis. By affecting p53, this compound indirectly influences the glycolytic rate. For instance, studies have shown that this compound treatment can lead to a reduction in the protein levels of p53, which in turn elevates the levels of key glycolytic enzymes such as phosphofructokinase 1 (PFK1) and pyruvate (B1213749) kinase M2 (PKM2). nih.gov This suggests a mechanism where this compound impairs p53 activity, thereby relieving the p53-mediated suppression of glycolysis and promoting an increased glycolytic flux.
The direct impact of this compound on mitochondrial activity is less characterized. However, by promoting glycolysis, this compound can alter the metabolic landscape of the cell, which may indirectly affect mitochondrial respiration. Cells with high rates of glycolysis often exhibit reduced mitochondrial respiration, a phenomenon known as the Warburg effect, which is a hallmark of many cancer cells. Further research is needed to fully elucidate the direct effects of this compound and its derivatives on mitochondrial function, including oxygen consumption, electron transport chain activity, and the production of reactive oxygen species.
Implications for Cancer Cell Proliferation
The modulation of glycolysis by this compound has significant implications for cancer cell proliferation. By increasing glycolytic activity, this compound can provide cancer cells with the necessary energy and metabolic intermediates to support rapid growth and division. nih.gov This effect is particularly pronounced in the context of the tumor suppressor p53.
Research has demonstrated that this compound can augment cancer cell proliferation, especially in response to metabolic stress such as glucose starvation. nih.gov This effect is dependent on the p53 status of the cells. In cancer cells with functional p53 (p53+/+), this compound treatment can lead to increased colony formation under glucose-deprived conditions. The effect is even more dramatic in p53-deficient (p53-/-) cells, where glucose starvation alone promotes significant colony formation, a phenomenon that is further enhanced by the presence of this compound. nih.gov This suggests that this compound may partially exert its pro-proliferative effects by suppressing p53 activity, thereby allowing cancer cells to better adapt to metabolic challenges and continue to proliferate. nih.gov
The table below summarizes the findings from a colony formation assay illustrating the effect of this compound on the proliferation of HCT116 colorectal cancer cells with and without p53 under glucose starvation.
Table 1: Effect of this compound on Cancer Cell Proliferation
| Cell Line | Condition | Treatment | Relative Colony Formation (%) |
|---|---|---|---|
| HCT116 p53+/+ | Glucose Starvation | Control | 100 |
| This compound (5mM) | ~150 | ||
| HCT116 p53-/- | Glucose Starvation | Control | ~250 |
| This compound (5mM) | ~350 |
Applications in Drug Synthesis and Therapeutic Agent Development
This compound and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical compounds and therapeutic agents. wikipedia.orgchemcess.comnbinno.com Its chemical structure, featuring a carboxylic acid group and a reactive double bond, allows for a range of chemical modifications, making it a versatile building block in medicinal chemistry.
One of the most well-known applications of this compound in drug synthesis is in the production of Crotamiton , a scabicidal and antipruritic agent. wikipedia.orgchemcess.com Crotamiton is synthesized through the formal condensation of this compound with N-ethyl-2-methylaniline. taylorandfrancis.com
Beyond Crotamiton, this compound derivatives are utilized in the development of other therapeutic agents. For example, this compound can be reacted with other molecules to create novel compounds with potential pharmacological activities. Research has shown that derivatives of this compound can be incorporated into more complex molecules to enhance their therapeutic efficacy. nbinno.com Copolymers of this compound, such as those with vinyl acetate (B1210297), have been explored for applications in healthcare products. acs.orgresearchgate.net These copolymers can be formulated into various delivery systems.
The versatility of this compound is further demonstrated by its use in the synthesis of amino acids. For instance, it can be reacted with ammonia (B1221849) to produce DL-threonine. wikipedia.org This highlights its role as a precursor not only for synthetic drugs but also for essential biological molecules. The development of new synthetic methodologies continues to expand the utility of this compound in creating novel therapeutic agents.
Use in Diagnostic Assays (e.g., Western Blotting Applications for HRP Inhibition)
In the realm of diagnostic assays, this compound has found a specific and useful application in Western blotting, a widely used technique for protein detection. Specifically, it is employed for the inactivation of horseradish peroxidase (HRP), an enzyme commonly conjugated to secondary antibodies for chemiluminescent detection. taylorandfrancis.comnih.gov
After the initial detection of a protein on a Western blot membrane, it is often necessary to probe the same membrane for a second protein. This requires either stripping the first set of antibodies or inactivating the HRP enzyme to prevent interference with the subsequent detection. Traditional stripping methods can lead to protein loss from the membrane. researchgate.net this compound offers an alternative approach that effectively inhibits HRP activity without significantly affecting the transferred proteins. taylorandfrancis.comnih.gov
A 20% solution of this compound has been shown to be an effective reagent for inhibiting HRP on both polyvinylidene difluoride (PVDF) and nitrocellulose (NC) membranes. taylorandfrancis.comnih.gov This method allows for multiple rounds of HRP inhibition and reprobing on the same blot, which saves valuable samples and time. taylorandfrancis.comnih.gov
The table below outlines the conditions for HRP inactivation using this compound in Western blotting.
Table 2: this compound Application in Western Blotting
| Parameter | Condition |
|---|---|
| Reagent | This compound (CA) |
| Concentration | 20% |
| Membrane Types | Polyvinylidene difluoride (PVDF), Nitrocellulose (NC) |
| Incubation Temperature | 40 °C |
| Incubation Time | 30 minutes |
| Number of Reprobes | Up to three rounds |
Environmental Fate and Ecological Impact Studies of Crotonic Acid
Biodegradation Pathways in Aquatic and Terrestrial Systems
Biodegradation is a key process in the removal of organic compounds from the environment, driven by microbial activity. Crotonic acid has been shown to undergo biodegradation in both anaerobic and aerobic conditions.
Studies indicate that this compound is amenable to anaerobic biodegradation. chemicalbook.com Anaerobic bacteria, including those tentatively classified in the genus Clostridium and Ilyobacter polytropus, have been shown to degrade crotonate (the ionized form of this compound) to butyrate (B1204436) and acetate (B1210297). chemicalbook.com One study demonstrated that anaerobic bacteria acclimated to an acetate culture metabolized this compound at a rate of 200 mg/L per day after a lag period of 2 days. chemicalbook.com
Under aerobic conditions, this compound reached 44% of its theoretical biochemical oxygen demand (BOD) in 5 days when using a sewage inoculum. chemicalbook.com This suggests that aerobic microorganisms also contribute to the degradation of this compound in aquatic systems.
While specific detailed biodegradation pathways involving intermediate metabolites beyond butyrate and acetate are not extensively detailed in the provided search results for this compound itself, the general principles of microbial metabolism of short-chain fatty acids would apply.
Photodegradation Mechanisms and Environmental Transformation
Photodegradation involves the transformation of a compound by light, primarily ultraviolet (UV) and visible light. This can occur through direct absorption of light by the compound or indirectly through reactions with photochemically produced species (e.g., hydroxyl radicals).
Research on the photodegradation of (E)-crotonic acid in a matrix-isolated state has shown that UV irradiation in the 240–250 nm range can induce photoisomerization reactions. researchgate.net These reactions lead to both s-cis → s-trans (E)-crotonic acid rotamerization and (E)-crotonic acid → (Z)-crotonic acid conversion. researchgate.net Photodecomposition of this compound also begins to occur at wavelengths smaller than 243 nm. researchgate.net
The potential for photodegradation in the environment depends on the compound's absorption spectrum and the intensity and wavelength distribution of sunlight reaching the environmental compartment. While direct photolysis can occur if the compound absorbs light in the solar spectrum (>290 nm), indirect photodegradation mediated by sensitizers or reactive oxygen species can also play a role. mdpi.comresearchgate.net The provided information indicates that UV light can influence this compound, suggesting potential for photodegradation in sunlit surface waters or on surfaces.
Mobility and Adsorption in Soil and Sediment
The mobility and adsorption of a compound in soil and sediment are influenced by its chemical properties and the characteristics of the soil or sediment, such as organic carbon content, clay content, and pH. Adsorption to soil and sediment particles can reduce a compound's mobility, affecting its potential for leaching into groundwater or transport in surface runoff.
The mobility of organic compounds in soil is often estimated using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). The Koc of this compound is estimated to be approximately 59, determined from a measured log Kow of 0.72 and a regression-derived equation. nih.govchemicalbook.com According to a classification scheme, this estimated Koc value suggests that this compound is expected to have high mobility in soil. chemicalbook.com
Based on this estimated Koc value, if released into water, this compound is not expected to adsorb significantly to suspended solids and sediment in the water column. nih.gov
Factors influencing the adsorption and mobility of organic compounds in soil and sediment include not only hydrophobicity (related to Kow) but also electrostatic interactions, especially for ionizable compounds like carboxylic acids. acs.org The speciation of this compound (whether it is in its neutral or ionized form) is dependent on the environmental pH, which can affect its interaction with charged soil and sediment surfaces. Soil properties such as pH, clay content, and the presence of metal oxides and organic matter can all influence adsorption processes. worldnewsnaturalsciences.comepa.gov
Potential for Bioconcentration in Aquatic Organisms
Bioconcentration is the accumulation of a chemical in an organism's tissues to a concentration higher than that in the surrounding environment. This potential is often estimated using the bioconcentration factor (BCF).
An estimated BCF value of 2.1 has been calculated for this compound, using a measured log Kow of 0.72 and a regression-derived equation. nih.govchemicalbook.com According to a classification scheme, this BCF value suggests that the potential for bioconcentration in aquatic organisms is low. nih.govchemicalbook.com
Environmental Fate and Ecological Impact Data Summary
| Property | Value | Environmental Relevance | Source |
| Estimated Koc | ~59 | High mobility in soil, low adsorption to sediment | nih.govchemicalbook.com |
| Estimated BCF | 2.1 | Low potential for bioconcentration in aquatic organisms | nih.govchemicalbook.com |
| Biodegradation (Anaerobic) | Amenable, degraded to butyrate & acetate | Removal in anaerobic environments | chemicalbook.com |
| Biodegradation (Aerobic) | 44% theoretical BOD in 5 days | Degradation in aerobic aquatic systems | chemicalbook.com |
| Photodegradation (UV < 243 nm) | Occurs, includes isomerization | Potential transformation in sunlit environments | researchgate.net |
| Log Kow | 0.72 | Used to estimate Koc and BCF | nih.govchemicalbook.com |
Computational Chemistry and Theoretical Modeling of Crotonic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools used to investigate the electronic structure and reactivity of molecules. These methods, based on quantum mechanics, aim to solve the Schrödinger equation for a given system, providing information about the distribution of electrons and the energies of molecular orbitals. This information is crucial for understanding chemical bonding, stability, and how molecules interact and react.
For crotonic acid, quantum chemical calculations can be applied to determine its electronic properties, such as molecular orbital energies (e.g., HOMO and LUMO), charge distribution, and electrostatic potential. These properties are directly related to the compound's reactivity, indicating potential sites for electrophilic or nucleophilic attack. The energy levels of frontier molecular orbitals, specifically the LUMO energies and LUMO 2pz eigenvalues, can serve as local reactivity descriptors to predict product distributions in reactions like electrochemical hydrogenation. rsc.org
Studies utilizing ab initio molecular orbital theory have investigated the UV-induced isomerization of (E)-crotonic acid. These calculations provide optimized geometries, relative stabilities, dipole moments, and harmonic force fields for different conformational states of both (E)- and (Z)-crotonic acids. researchgate.net The conformational dependence of structural parameters can be used to characterize important intramolecular interactions. researchgate.net
Quantum chemical calculations are also used to study reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out reaction pathways and determine activation barriers. This helps in understanding why certain reactions occur and predicting their rates. epfl.ch
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. By applying classical mechanics to model the interactions between atoms and molecules, MD simulations can provide insights into conformational analysis, molecular motion, and interactions with the environment or other molecules.
For this compound, MD simulations can be used to explore its conformational landscape, especially in different environments like solution or matrices. The molecule has internal degrees of freedom due to rotations around single bonds (C-O and C-Cα), leading to different conformers. aip.org MD simulations can help determine the relative populations and interconversion pathways of these conformers.
While specific MD simulations focused solely on the conformational analysis and interactions of isolated this compound were not prominently found in the search results, MD simulations are widely used to study the conformational changes and interactions of molecules, including organic acids, in various contexts. For instance, MD simulations have been used to study the conformational flexibility and interactions of peptides in solution, analyzing secondary structures, long-range interaction distances, and interactions with solvent molecules. nih.gov The principles and methods applied in such studies are transferable to understanding the dynamic behavior and interactions of this compound. MD simulations can reveal important dynamical information and the role of non-native interactions in conformational transitions. biorxiv.org They can also be used to analyze atomic interactions, such as hydrogen bonds, within and between molecules over time. biorxiv.orgmdpi.com
Prediction of Chemical Reactivity and Reaction Mechanisms
Computational methods, including quantum chemical calculations and DFT, are powerful tools for predicting chemical reactivity and elucidating reaction mechanisms. By analyzing the electronic structure and energetic profiles of reaction pathways, computational chemistry can provide a detailed understanding of how and why chemical transformations occur.
For this compound, computational studies have been employed to investigate its reactivity in various reactions. For example, DFT calculations have been used to study the chemioselectivity of the this compound dianion and its trimethylsilyl (B98337) ester silylation, exploring the influence of solvent on optimized geometries and relative energies of reaction intermediates. researchgate.net These studies can explain experimentally observed differences in selectivity based on the stability order of intermediate species. researchgate.net
Computational methods can predict the preferred reaction pathways and selectivity for transformations like the electrochemical hydrogenation of unsaturated carboxylic acids, although accurately accounting for inductive effects can be challenging. rsc.org Local reactivity descriptors, such as Fukui indices derived from computational analysis, can serve to predict product distributions. rsc.org
Furthermore, computational chemistry can be used to study reaction kinetics and pathways. For instance, studies on the conversion of this compound in sub- and supercritical water have utilized computational approaches to propose reaction mechanisms involving steps like dissociation, hydrogenation, and intermediate formation. researchgate.net
DFT Calculations for Geometry, Chemical Activity, and Thermodynamic Stability of Complexes
Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry due to its balance of accuracy and computational efficiency. DFT calculations are particularly valuable for determining molecular geometries, analyzing chemical activity, and assessing the thermodynamic stability of molecules and their complexes.
DFT calculations have been applied to this compound and its derivatives in various studies. For instance, DFT has been used to investigate the geometry, chemical activity, and thermodynamic stability of Cu(I)-BOX complexes involving derivatives of this compound. nih.govresearchgate.net These calculations, often performed at levels of theory such as B3LYP-D3/6-31G(d,p), provide insights into the factors influencing the enantioselectivity and stability of these complexes. nih.govresearchgate.net NBO analysis, often coupled with DFT, can illustrate interactions between orbitals within these complexes. nih.govresearchgate.net
DFT calculations can predict the relative stability of different conformers by comparing their Gibbs free energy values. nih.gov This is crucial for understanding the most probable structures that exist under given conditions.
Beyond isolated this compound, DFT is extensively used to study the properties of complexes involving organic molecules. For example, DFT calculations have been employed to study the geometry, electronic structure, and thermodynamic properties of metal complexes with organic ligands, providing insights into their stability and chemical behavior. nih.gov The application of DFT to this compound-containing complexes allows for a deeper understanding of their structure-activity relationships and thermodynamic favorability in various chemical processes.
The influence of solvent on the optimized geometries and relative energies of reaction intermediates involving this compound species has also been investigated using DFT with continuum solvation models. researchgate.net These studies highlight the importance of solute-solvent interactions in determining the stability of charged intermediates. researchgate.net
Calculated Relative Energies of (E)-Crotonic Acid Conformers (B3LYP/6-311++G(d,p)) aip.org
| Conformer | Relative Energy (kJ/mol) (ΔE) | Relative Energy with ZPE (kJ/mol) (ΔE₀) |
| E-cc | 0.00 | 0.00 |
| E-ct | 1.65 | 1.81 |
| E-tc | 13.93 | 13.78 |
| E-tt | 15.58 | 15.74 |
Industrial and Advanced Materials Research with Crotonic Acid
Crotonic Acid as a Monomer in Advanced Polymer Synthesis
This compound is primarily utilized as a comonomer with various other monomers to produce copolymers with enhanced properties. The copolymerization of this compound often occurs via a radical mechanism chemcess.com. Copolymers with vinyl acetate (B1210297) are of particular industrial importance chemcess.comwikipedia.org. These copolymers are marketed under various trade names, including Mowilith, Vinnapas, and Vinac chemcess.com.
Development of Specialty Polymers, Coatings, and Adhesives
Copolymers of this compound are widely used in the development of specialty polymers, coatings, and adhesives. Vinyl acetate-crotonic acid copolymers are used in paints, coatings, hot-melt paints, adhesives, and hot-melt adhesives chemcess.com. The incorporation of this compound into polymer structures can improve the adhesion, flexibility, and durability of coatings and adhesives used in various industries, such as construction, automotive, and packaging riverlandtrading.com. For instance, copolymerization with acrylic resin can enhance the hardness and water resistance of coatings, providing durable protection and vibrant colors for applications like automotive paint and exterior wall paint sinoright.net.
This compound-based polymers can also be employed as sizing agents in textile processing to improve the weaving and knitting properties of yarns and fabrics by forming a protective film that enhances strength, smoothness, and resistance to abrasion riverlandtrading.com. Emulsion polymerization involving this compound can produce water-based polymers for paints, adhesives, and coatings, offering improved performance and environmental benefits compared to solvent-based alternatives riverlandtrading.com.
Vinyl acetate/crotonic acid copolymers are also used as a coating or a component of a coating for polyolefin films intended for packaging food, specifically bakery products and confectionery, subject to certain specifications regarding extractives cornell.edu.
Applications in Resins and Plasticizers
Data Table: this compound Market Segmentation by Application (Projected 2025)
| Application | Market Share (%) |
| Adhesive resins | 48.5 |
| Coatings | 31.2 |
| Plasticizers | 15.7 |
| Fungicides | - |
| Intermediates | - |
Note: Market share data for fungicides and intermediates were not explicitly provided in the source but are listed as application categories. futuremarketinsights.comglobenewswire.com
Vinyl acetate/crotonic acid copolymers are also used as solid polymers in various industries, including as low profile additives (LPAs) for the automotive market rsc.org. These copolymers can be melt processed and plasticized palmerholland.com.
This compound Derivatives in Various Industrial Applications
This compound derivatives, such as esters, anhydride (B1165640), and chloride, serve as versatile intermediates and components in a range of industrial applications google.comriverlandtrading.comchemcess.compalmerholland.comsfchemicals.com.
Use in Hair Styling Products and Cosmetics
This compound and its derivatives find applications in the formulation of personal care products, including hair styling gels, mousses, and creams google.comriverlandtrading.com. Vinyl acetate/crotonic acid copolymers (VA/Crotonates copolymer) are commonly used as film-forming agents and hair styling agents in hair sprays, wave sets, lotions, and hair mousses cir-safety.orglesielle.comspecialchem.cominci.guidecosmeticsinfo.org. These copolymers help hair hold its shape by forming a thin film and inhibiting moisture absorption lesielle.comcosmeticsinfo.org. They also provide properties such as good firmness, moisturization, shine, and humidity resistance lesielle.com. Some silicone-organic hybrid materials containing this compound derivatives are used as film-formers and conditioning agents in hair styling products, offering strong hold, softness, and heat protection specialchem.com.
Development of Insecticides and Fungicides
This compound and its derivatives are used in the development of insecticides and fungicides google.comriverlandtrading.compalmerholland.comsfchemicals.comcosmeticsinfo.org. Some this compound esters have demonstrated insecticidal properties, making them potential candidates for the development of pesticides ontosight.ai. This compound, 3,6-dichloro-2,4-dinitrophenyl ester, a derivative of this compound, is explored for its potential as a pesticide or fungicide due to the biological activity associated with its nitro and chloro substituents ontosight.ai. This compound is listed as being used to prepare various fungicides sfchemicals.comhoseachem.com.
Role in Fragrances and Spices
This compound has a role in fragrances and flavors parchem.com. Methyl crotonate, an ester derivative of this compound, is a colorless liquid primarily used in the fragrance and pharmaceutical industries godavaribiorefineries.com. While trans-crotonic acid itself has a pungent odor riverlandtrading.com, isothis compound (cis-crotonic acid) is described as having a smell similar to brown sugar thegoodscentscompany.com. This compound is listed as a flavoring agent in foods and a component in fragrances parchem.com.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying crotonic acid in polymer degradation studies?
- Methodological Guidance :
- HPLC with H₂SO₄ Digestion : this compound can be quantified using high-performance liquid chromatography (HPLC) after digesting samples in concentrated sulfuric acid. This method requires calibration with pure this compound standards to ensure accuracy .
- FT-IR Spectroscopy : Fourier-transform infrared spectroscopy (FT-IR) with attenuated total reflectance (ATR) is effective for identifying functional groups (e.g., carboxylic acid peaks near 1700 cm⁻¹) in this compound-containing samples. Resolution should be set to 4 cm⁻¹ for optimal clarity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Guidance :
- Storage : Store in tightly sealed containers in cool, well-ventilated areas. Avoid proximity to oxidizing agents (e.g., peroxides, chlorates) and ignition sources .
- Exposure Mitigation : Use corrosion-resistant gloves and eye protection. Contaminated clothing must be removed immediately and laundered separately by personnel aware of the hazards .
- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks, as this compound vapor irritates the respiratory tract .
Q. How can researchers design experiments to synthesize this compound derivatives for functional material studies?
- Methodological Guidance :
- Reaction Optimization : Use catalytic systems compatible with α,β-unsaturated carboxylic acids. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Purity Validation : Characterize new compounds using nuclear magnetic resonance (NMR) and elemental analysis. For known derivatives, cross-reference spectral data with literature .
Advanced Research Questions
Q. How does temperature influence this compound generation during polyhydroxyalkanoate (PHA) thermal degradation?
- Methodological Guidance :
- Mechanistic Insight : At elevated temperatures (>100°C), β-elimination reactions in PHA backbones produce this compound as a byproduct. This process correlates exponentially with temperature and reduces polymer molecular weight (Mw). Use thermogravimetric analysis (TGA) coupled with mass spectrometry to track volatile degradation products .
- Quantitative Modeling : Apply Arrhenius equations to predict this compound yield under varying thermal conditions. Validate models using experimental data from controlled heating trials .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound esterification?
- Methodological Guidance :
- Systematic Reviews : Conduct meta-analyses of existing studies to identify confounding variables (e.g., solvent polarity, catalyst loading). Use tools like PRISMA guidelines to ensure transparency .
- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., fixed temperature, molar ratios). Employ statistical ANOVA to assess reproducibility across triplicate trials .
Q. What computational methods are effective for predicting this compound reactivity in aqueous environments?
- Methodological Guidance :
- Molecular Dynamics (MD) Simulations : Model this compound’s behavior in water using software like GROMACS. Focus on hydrogen-bonding interactions and pH-dependent dissociation (pKa ≈ 4.7).
- Density Functional Theory (DFT) : Calculate activation energies for nucleophilic attacks on this compound’s α,β-unsaturated system. Compare results with experimental kinetic data .
Q. How should researchers address discrepancies in this compound’s reported cytotoxicity across cell lines?
- Methodological Guidance :
- Dose-Response Meta-Analysis : Aggregate data from in vitro studies to identify cell-type-specific sensitivities. Use random-effects models to account for heterogeneity in experimental designs (e.g., exposure durations, assay methods) .
- Mechanistic Validation : Perform transcriptomic profiling (e.g., RNA-seq) on exposed cells to identify pathways (e.g., oxidative stress, apoptosis) linked to cytotoxicity .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
